molecular formula C11H11F2NO B13087367 1-(3,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one

1-(3,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B13087367
M. Wt: 211.21 g/mol
InChI Key: LMRJHGLZTUEMNZ-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes::

    Aldol Condensation:

    Knoevenagel Condensation:

Industrial Production::
  • While DFDAP is not produced on a large scale industrially, it serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

Chemical Reactions Analysis

DFDAP participates in various chemical reactions:

    Michael Addition: The enone functionality allows DFDAP to undergo Michael additions with nucleophiles.

    Reduction: Reduction of the enone group can yield the corresponding alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted using appropriate reagents.

    Cyclization: Intramolecular cyclization reactions are possible due to the presence of the dimethylamino group.

Major products:

  • Reduction of the enone leads to the corresponding alcohol.
  • Substitution of fluorine atoms can yield various derivatives.

Scientific Research Applications

DFDAP finds applications in:

    Medicinal Chemistry: It serves as a scaffold for designing potential drugs due to its conjugated system and reactivity.

    Photophysics: Its fluorescence properties make it useful in studies related to photophysics and luminescence.

    Agrochemicals: DFDAP derivatives may have pesticidal properties.

Mechanism of Action

  • DFDAP’s mechanism of action depends on its specific application. For instance:
    • In drug design, it may interact with biological targets (e.g., enzymes, receptors) through covalent or non-covalent interactions.
    • In photophysics, its excited-state behavior plays a crucial role.

Comparison with Similar Compounds

  • DFDAP’s unique combination of fluorine substitution, enone functionality, and dimethylamino group sets it apart.
  • Similar compounds include chalcones, other enones, and fluorinated aromatic ketones.

Properties

Molecular Formula

C11H11F2NO

Molecular Weight

211.21 g/mol

IUPAC Name

(E)-1-(3,4-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one

InChI

InChI=1S/C11H11F2NO/c1-14(2)6-5-11(15)8-3-4-9(12)10(13)7-8/h3-7H,1-2H3/b6-5+

InChI Key

LMRJHGLZTUEMNZ-AATRIKPKSA-N

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC(=C(C=C1)F)F

Canonical SMILES

CN(C)C=CC(=O)C1=CC(=C(C=C1)F)F

Origin of Product

United States

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